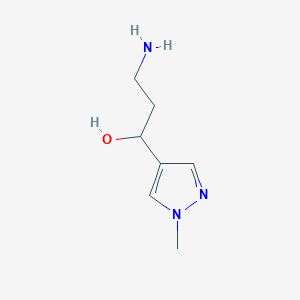

3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL

Description

Systematic Nomenclature and Structural Identification

IUPAC Name and Synonyms

The IUPAC name for this compound is 3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol , which precisely defines its structure:

- A propan-1-ol backbone (three-carbon chain with a hydroxyl group at position 1).

- A 3-amino substituent at position 3 of the propane chain.

- A 1-methyl-1H-pyrazol-4-yl group attached to position 1 of the propanol.

Synonyms for this compound are limited in published literature, but analogous structures suggest potential alternative designations:

- 1-(1-Methylpyrazol-4-yl)-3-aminopropan-1-ol (reordered IUPAC variant).

- 4-(3-Amino-1-hydroxypropyl)-1-methylpyrazole (substituent-focused nomenclature).

No widely recognized trivial names or commercial designations are currently documented.

Structural Features and Isomerism

The molecule exhibits distinct structural characteristics:

Pyrazole Core

- A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2.

- A methyl group at position 1 stabilizes the ring and influences electronic distribution.

Propanol Side Chain

- A three-carbon chain with:

- Hydroxyl group at position 1 (primary alcohol).

- Amino group at position 3 (terminal amine).

Chirality and Stereoisomerism

- The carbon bearing the hydroxyl group (C1 of propanol) is a chiral center , yielding two enantiomers:

- (R)-3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol.

- (S)-3-amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol.

- Stereochemical purity is critical for biological activity, though specific enantiomeric data remain unreported.

SMILES Notation and InChI Identifier

SMILES (Simplified Molecular-Input Line-Entry System):CN1C=C(C=N1)C(O)CCN

- Breakdown:

CN1C=C(C=N1): 1-methylpyrazole ring.C(O)CCN: Propan-1-ol chain with amino group at position 3.

InChI (International Chemical Identifier):InChI=1S/C7H13N3O/c1-9-5-6(4-8)7(11)2-3-10/h4-5,7,11H,2-3,8H2,1H3

- Encodes molecular connectivity, stereochemistry, and tautomeric states.

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

3-amino-1-(1-methylpyrazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C7H13N3O/c1-10-5-6(4-9-10)7(11)2-3-8/h4-5,7,11H,2-3,8H2,1H3 |

InChI Key |

OBAOUZPEWWRPJB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

Synthetic Strategy Overview

The synthesis generally involves:

- Construction or availability of the 1-methyl-1H-pyrazole core.

- Introduction of the propan-1-ol side chain at the 4-position of the pyrazole ring.

- Amination at the 3-position of the propanol chain.

The key challenge lies in selective functionalization without affecting the sensitive pyrazole ring.

Reported Synthetic Routes

Route via Halogenated Pyrazole Intermediate and Nucleophilic Substitution

- Starting from 4-halogenated-1-methyl-1H-pyrazole (e.g., 4-bromo or 4-chloro derivative).

- Nucleophilic substitution with a protected 3-amino-1-propanol derivative (such as a tosylate or mesylate).

- Deprotection to yield the free amino and hydroxyl groups.

This method benefits from well-established halogenation and substitution chemistry on pyrazole rings.

Reductive Amination of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one

- Preparation of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one as an intermediate.

- Reductive amination with ammonia or an amine source to introduce the amino group at the 3-position.

- Reduction of the ketone to the corresponding alcohol.

This method is supported by data from PubChem for related compounds and analogs (CID 165462724).

Multi-step Synthesis from Pyrazole Boronate Esters

- Preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methyl-1H-pyrazole.

- Suzuki coupling or other cross-coupling reactions to attach a functionalized propanol side chain.

- Subsequent amination steps to introduce the amino group.

This approach is documented in synthetic methodologies for pyrazole derivatives with complex substituents.

Typical Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation of pyrazole | NBS or other halogenating agents | Selective for 4-position |

| Nucleophilic substitution | Protected 3-amino-1-propanol derivatives, base (K2CO3) | Requires mild heating (50-80 °C) |

| Reductive amination | Ammonia or amine, NaBH3CN or catalytic hydrogenation | Controlled pH, inert atmosphere |

| Reduction of ketone to alcohol | NaBH4 or LiAlH4 | Typically performed in ethanol or THF |

Yields and Purity

- Reported yields for the key steps range from 60% to 90%, depending on the route and purification methods employed.

- Purity is typically confirmed by NMR, LC-MS, and elemental analysis, with final products exceeding 95% purity.

Data Table Summarizing Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparisons are based on structurally analogous compounds identified in the provided evidence, focusing on heterocyclic systems, functional groups, and physicochemical properties.

3-Amino-1-(2-methylquinolin-4-yl)propan-1-ol ()

- Structural Differences: The quinoline ring (a fused benzene-pyridine system) replaces the pyrazole in the target compound. Quinoline’s extended aromatic system increases lipophilicity and may enhance π-π stacking interactions compared to pyrazole.

- Functional Groups: Both compounds share the amino-propanol chain, but the quinoline derivative lacks the pyrazole’s methyl group.

- Its larger aromatic system likely results in a higher melting point than the pyrazole-based target compound.

3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol ()

- Structural Differences: A 1,2,3-triazole ring replaces the pyrazole.

- Functional Groups : A hydroxymethyl group on the triazole contrasts with the pyrazole’s methyl group, altering hydrogen-bonding capacity.

- Physical Properties : This triazole derivative is a viscous oil, suggesting lower crystallinity than the target compound, which may exhibit solid-state properties due to stronger intermolecular hydrogen bonding (amine and hydroxyl groups) .

- Spectral Data :

2-Methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidine ()

- Structural Differences: A piperidine ring replaces the propanol chain, and the amino group is absent. This reduces polarity and hydrogen-bonding capacity compared to the target compound.

- Functional Groups : The shared pyrazole moiety suggests comparable electronic effects, but the lack of hydroxyl/amine groups in the piperidine derivative limits its hydrophilic interactions .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectral Data for Triazole Analog ()

| Parameter | 3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol |

|---|---|

| 1H-NMR | δ7.66 (s, 1H, triazole), δ4.63 (s, 2H, CH2OH) |

| 13C-NMR | 148.9 ppm (triazole carbon) |

| IR (cm⁻¹) | ν3382 (O-H), ν1658 (C=N/C-O) |

Discussion

- Heterocyclic Influence: Pyrazole’s dual nitrogen atoms create a less electron-rich environment than triazole or quinoline, affecting reactivity and binding interactions.

- Hydrogen Bonding: The target compound’s amino and hydroxyl groups enhance hydrophilicity, contrasting with the lipophilic quinoline and piperidine analogs.

- Synthesis Insights : The triazole analog was synthesized via copper-catalyzed azide-alkyne cycloaddition (), while the target compound may require alternative routes, such as nucleophilic substitution or reductive amination.

Biological Activity

3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL is a heterocyclic compound that incorporates a pyrazole ring, characterized by the presence of both an amino group and a hydroxyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

The chemical formula of 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL is , with a molecular weight of approximately 169.22 g/mol. The presence of functional groups such as the amino and hydroxyl groups enhances its reactivity and biological interactions.

Research indicates that 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL can modulate the activity of specific enzymes and receptors through binding interactions. The mechanism of action likely involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes, which could be beneficial in treating conditions where enzyme activity needs to be reduced.

- Receptor Modulation : By binding to receptors, it may alter signaling pathways involved in various diseases, including cancer and inflammatory disorders.

Antiproliferative Effects

Studies have shown that compounds similar to 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL exhibit antiproliferative effects on human cancer cell lines. For instance, related pyrazole derivatives have demonstrated significant inhibition of cell growth in various tumor types.

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Example A | HCT116 | 2.30 |

| Example B | MV4-11 | 0.299 |

These findings suggest that 3-Amino-1-(1-methyl-1H-pyrazol-4-YL)propan-1-OL may possess similar properties, warranting further investigation.

Interaction with Biological Targets

The interactions of this compound with biological targets have been characterized by:

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with target proteins, enhancing binding affinity.

- π–π Stacking : The aromatic nature of the pyrazole ring allows for π–π stacking interactions, which can stabilize the binding conformation.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, highlighting their potential as therapeutic agents:

-

Study on Anticancer Activity :

- A study evaluated the effects of various pyrazole derivatives on cancer cell lines, revealing that modifications to the pyrazole structure influenced their antiproliferative activity.

- Results indicated that certain derivatives exhibited IC50 values as low as 0.15 µM against specific cancer targets.

-

Inflammation Models :

- In models of inflammation, compounds with similar structures demonstrated the ability to reduce pro-inflammatory cytokine levels, suggesting anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.